Gohar Deilamy-Rad,
Khadijeh Asghari,
Hossein Tavallali
PMID: 32240500
DOI:
10.1007/s12010-019-03165-0
Abstract
A new colorimetric chemosensor for naked-eye detection and determination of cysteine (Cys) based on indicator displacement assay (IDA) was designed using 1-(2-pyridylazo)-2-naphthol (PAN). The indicator exchange occurred between PAN and Cys by the addition of Cys to the Cu(PAN)
complex, which is accomplished by an immediate visible color change from magenta to yellow, in the solution phase and paper-based test strips. The proposed method exhibits 0.35 μmol L
detection limit and good linearity in the range of 2.25-42.91 μmol L
. Paper test strips presented a detection limit of 38.0 μmol L
, fabricating an easy to use test kit for compatible "in-the-field" detection of Cys. The computer image analysis of the paper test strips, obtained from the CMYK color analysis system, showed a linear increase in Y (yellow) intensity with enhancement in the Cys concentration of 50.0-550.0 μmol L
. Additionally, the absorption and color change obtained in this chemosensor operate as an "INHIBIT" logic gate considering Cu
and Cys as inputs. Eventually, based on such a fast, reversible, and reproducible signal, a molecular-scale sequential memory unit was designed displaying "Writing-Reading-Erasing-Reading" and "Multi-Write" behavior. The developed chemosensor presented a satisfactory repeatability, intermediate precision, and successful application for the selective determination of Cys in human biological fluids. Graphical abstract .
Sayyed Hossein Hashemi,
Massoud Kaykhaii,
Ahmad Jamali Keikha,
Zahra Sajjadi,
Majid Mirmoghaddam
PMID: 31020954
DOI:
10.1039/c9an00165d
Abstract
Silver nanoparticles were coated on a glass stir bar by overnight exposure of the bar to the nanoparticle solution, using 3-aminopropyltriethoxysilane as a binding agent and were used for the extraction of heavy metal Fe
, Cu
, Pb
and Zn
cations from water samples after their complexation with the ligand 1-(2-pyridylazo)-2-naphthol, followed by their determination by high performance liquid chromatography. Various parameters affecting the extraction were evaluated by one variable-at-a-time and Box-Behnken design methods and optimized. Six independent variables, the pH and ionic strength of the solution, the Triton X-114 (surfactant) concentration, amount of ligand, and adsorption and desorption times, were coded as A, B, C, D, E and F at three various levels (-1, 0, and 1). The linear ranges of the technique were 0.5-250.0 μg L
for all four analytes. Under the optimum conditions, the limits of detection were calculated as 0.08, 0.11, 0.12 and 0.17 μg L
for copper, iron, lead and zinc, respectively. The technique was used for the determination of these cations in drinking water samples.
Maryam Eskandarpour,
Parastoo Jamshidi,
Mohammad Reza Moghaddam,
Jahan B Ghasmei,
Farzaneh Shemirani
PMID: 31930504
DOI:
10.1002/jsfa.10257
Abstract
Heavy metal contamination in water and agricultural products is a major concern that causes risks for human health. This article describes a highly selective approach to preconcentrate cobalt(II) (Co(II)) ions based on the standard UV-visible measurement of Co(II)-1-(2-pyridylazo)-2-naphthol complex at λ = 628 nm in water and nut samples. In this method, magnetic silica (mSiO
) was utilized as a practical sorbent and 1-(2-pyridylazo)-2-naphthol was employed as a complexing agent in the elution step. The adsorbent was characterized via X-ray diffraction spectroscopy, Fourier transform infrared spectroscopy, and scanning electron microscopy. The effects of the main variables (pH, adsorption time, sorbent amount, pH of eluent, ligand volume, and desorption time) were investigated and established.
The maximum recovery was achieved at pH 7 ± 0.3, adsorption time of 60 min, sorbent amount of 40 mg, eluent pH 8 ± 0.2, ligand volume of 2 mL (16.95 × 10
mol L
) and desorption time of 30 min. The linearity of dynamic range (10-500 μg L
), limit of detection (0.32 μg L
), relative standard deviation (3.04%), and preconcentration factor (25) show the reliability of the method. The sorbent was reusable 12 times. Selectivity and the effect of interference ions were successfully examined. The adsorption process of Co(II) ions on mSiO
was investigated based on Langmuir and Freundlich isotherms. The Freundlich model was fitted with the system and the maximum capacity adsorption of mSiO
for Co(II) adsorption is 2.35 mg g
. Then, the kinetics study revealed that the adsorption process of Co(II) ions on the mSiO
follows the pseudo-first-order model. The thermodynamics parameters ΔG, ΔS, and ΔH were calculated.
The method was fruitfully applied to preconcentrate Co(II) ions in water and nut samples. This method offers high selectivity and precision for determining Co(II) ions. © 2020 Society of Chemical Industry.
Heshmatollah Ebrahimi-Najafabadi,
Ardalan Pasdaran,
Rasoul Rezaei Bezenjani,
Elahe Bozorgzadeh
PMID: 30955611
DOI:
10.1016/j.foodchem.2019.03.046
Abstract
A straightforward and efficient method was developed by ultrasound assisted emulsification microextraction (USAEME) combined with inductively coupled plasma optical emission spectroscopy (ICP/OES) to trace some toxic heavy metal ions in eight select farmed and four select imported rice samples. In this study, carbon tetrachloride (CCl
) and 1-(2-pyridylazo)2-naphthol (PAN) were used as the extraction solvent and complexing reagent, respectively. The extraction parameters were optimized by means of a central composite design (CCD). Detection and quantification limits were set to be between 0.02 and 0.08 µg L
and 0.07-0.30 µg L
, respectively. The accuracy of our method was further verified against two certified reference materials namely NCS ZC73029 and NIES No 10-b. While no trace of contaminations was found in some rice samples (Tarom, Hashemi, Sadri, Khazar and one imported sample), others such as Kazemi, Jamshidi, Dom Siah, Guilanehand and three of the imported samples were considerably polluted.
Katarzyna Kłucińska,
Emilia Stelmach,
Paulina Bartosińska,
Anna Kisiel,
Krzysztof Maksymiuk,
Agata Michalska
PMID: 30184796
DOI:
10.1016/j.msec.2018.06.015
Abstract
In this study the effect of nature of nanostructural materials used as colorimetric optical probes on the analytical performance of the resulting sensors is compared. Different effects related to the nanoprobe materials - probe structure and properties: surface charge and stability, but also effects related to the analyte - receptor interactions - complex formation kinetics and transport of ions from the sample to the probe were taken into account. Presence of charge on the nanostructural colorimetric sensor effectively hinders ions exchange between the probe and the sample, leading to a linear dependence of absorbance on logarithm of analyte concentration changes. Interestingly, both anionic and cationic micelles are offering linear dependence on logarithm of concentration, covering 2 logarithmic units. Nanostructures, e.g. prepared from amphiphilic polymer Pluronic F127, lead to absorbance dependence on concentration observed in rather narrow concentration range. In this respect crosslinked poly(maleic anhydride-alt-1-octadecene) nanostructures of pH tunable surface charge, due to the presence of carboxyl and amine group on the surface, seem an attractive alternative, offering also the lowest detection limits among tested systems. This system is stable even in the presence of high concentration of background electrolyte in the sample and offers the lowest detection limit, what makes it useful as e.g. indicator for titration. Generally from the results obtained it follows that inert complexes, hindering ion transport to the probe, can be used to expose a linear dependence of the optical signal on logarithm of concentration, whereas for labile complexes formed sigmoidal type dependences of higher sensitivity over limited concentration range are obtained.
Inakã S Barreto,
Stefani I E Andrade,
Francisco A S Cunha,
Marcelo B Lima,
Mario Cesar U Araujo,
Luciano F Almeida
PMID: 29136838
DOI:
10.1016/j.talanta.2017.09.063
Abstract
A lab-made magnetic-mechanical robotic (MMR) system coupled to a flow-batch analyzer (FBA) for magnetic nanoparticles solid phase extraction (MSPE) is presented. As an illustrative application, an NMR-FBA couple was connected to a graphite furnace atomic absorption spectrometer (GFAAS) for quantification of trace cadmium in edible oils. Factors affecting MSPE, such as the amount of adsorbent, the type, concentration and volume of the eluent and elution time were studied. Under the optimized experimental conditions, the interferents studied did not reveal a significant change in the analytical response, indicating that proposed method is selective. The sampling rate, characteristic mass, working linear range, limits of detection (LOD), and sensitivity were 10h
, 0.18pg, 0.05-1.0μgkg
, 0.006μgL
, and 0.4197, respectively. An enrichment factor of 9 was achieved using a 2.5mL oil sample. In order to evaluate the accuracy, a certified reference material was analyzed by the proposed and a reference method. The values obtained were compared with the one provided from the manufacturer and no statistically significant differences were observed among three values at a confidence level of 95% using paired t-test. In addition, the precision intra-day and inter day of the proposed method and the robustness were assessed and again no statistically significant differences were observed at a confidence level of 95%. The use of a microcolumn to immobilize the MNPs is not needed with the proposed MMR-FBA-GFAAS system, thus avoiding the well-known problem of non-uniform packing of the MNPs presented in previous flow-based automatic methods. Despite a high organic load of edible oils, the method developed is simple, robust and presents satisfactory analytical features when compared with others that have been reported in the literature, suggesting that it is a potentially useful alternative to determine trace analytes in viscous matrices without external pretreatment.
Javad Yoosefian,
Naader Alizadeh
PMID: 29869876
DOI:
10.1021/acs.analchem.8b01697
Abstract
Photothermal lens spectrometry (TLS) is a high sensitive technique for trace determination of nonfluorescent materials. Previous photothermal lens spectrometers suffer from operating limitations at high flow velocities, arising from taking the heated element off the probe beam direction, which results in a decrease in the thermal lens (TL) signal. Herein, we describe an optical configuration of the crossed-beam photothermal lens in transversal flow mode in which the propagating direction of the probe beam and liquid sample flow azimuth are concentric (CBTC). The system consists of a microfluidic cell with a volume of lower than 3 μL. In the current optical configuration, using 1-(2-pyridylazo)-2-naphthol (PAN) in ethanol as a test solution, by increasing the sample flow velocity and without increasing chopping frequency, the reduction in sensitivity is less pronounced. Under a 15 Hz chopping frequency, the optimum sample flow velocity is about 2 cm s
, which is among the highest reported values achieved to date for photothermal lens spectrometers. Although the system operates at higher flow velocities and lower chopping frequencies compared to the collinear configuration, it provides a comparable analytical limit of detection. This optical configuration has been successfully employed for highly sensitive and selective determination of cysteine in human serum and saliva samples through a competitive complexation reaction with Cu-PAN as a colorimetric probe. The detection limit of this method (9.5 nM) shows a significant enhancement (726-times) in comparison to UV-vis measurements.
Arnon Thongsaw,
Wipharat Chuachuad Chaiyasith,
Ratana Sananmuang,
Gareth M Ross,
Richmond J Ampiah-Bonney
PMID: 27765251
DOI:
10.1016/j.foodchem.2016.09.177
Abstract
A method for the determination of cadmium in herb samples based on solidified floating organic drop microextraction (SFODME) using 1-(2-Pyridylazo)-2-naphthol (PAN) as a chelating reagent and detection by electrothermal atomic absorption spectrometry (ETAAS) was developed in the present work. The effects of pH, extraction solvent, extraction time, stirring rate, and extraction temperature were investigated. Under the optimized conditions, the calibration graph was linear in the range of 0.017-3.0μgL
, with a detection limit (LOD) of 0.0052μgL
. The relative standard deviation (%RSD) for 6 replicate measurements of 1.0μgL
cadmium was ±2.67%. The method was applied to the analysis of 10 types of Thai herb samples. Percentage recoveries were in the range 94.5-110.2%. It was found that cadmium concentrations in all Thai herb samples were less than the maximum residue level.
Alba González,
Raquel B R Mesquita,
Jessica Avivar,
Tânia Moniz,
Maria Rangel,
Víctor Cerdà,
António O S S Rangel
PMID: 28340782
DOI:
10.1016/j.talanta.2017.02.055
Abstract
The determination of iron and copper exploiting a microsequential injection lab-on-valve system with online spectrophotometric detection is described. A new, environmental friendly 3-hydroxy-4-pyridinone chelator, functionalized with a polyethylene glycol chain (MRB12) to improve water solubility, was used for iron determination. For copper determination, 1-(2-pyridylazo)-2-naphthol (PAN) was used. Different parameters affecting the formation of the complexes were studied, namely sample volume, reagent concentration, and buffer composition and concentration. The optimized conditions, 150µL of sample volume and 250mgL
of MRB12 for iron determination, and 200µL of sample and 120mgL
of PAN for copper determination, enabled an LOD of 15 and 18µgL
for iron and copper, respectively. The robustness of the developed procedure was assessed by the calculation of the relative standard deviation (RSD), 5% for iron determination and 2% for copper determination. The accuracy of the method was assessed comparing the results with two certified samples (RD<7.5%) and calculating recovery percentages with five river water samples (average<107%).
Mohammad Asaduddin Laskar,
Sana Siddiqui,
Aminul Islam
PMID: 26940893
DOI:
10.1080/10408347.2016.1140019
Abstract
1-(2-pyridylazo)-2-naphthol (PAN) is a heterocyclic azo compound that forms inner, mostly reddish colored, water-insoluble chelates with many transition metal ions with metal ion-ligand ratios of 1:1 or 1:2. PAN is rather unselective but it does not form complexes with the alkali and alkaline earth metals, Ge(IV), As, Se and Te. Numerous reported techniques of pre-concentration have been considered for analyzing the role of PAN on the physiochemical outcome of the procedures. PAN been used as a chelating precipitant, flocculant, auxiliary complexing agent, as a ligand for anchoring on other supports with the purpose of introducing chelating property as well as selectivity. The role of PAN in the different techniques of pre-concentration, namely co-precipitation, membrane filtration, micro-extraction, cloud point extraction and solid phase extraction, has been investigated. PAN influences the optimum experimental parameters, namely pH, temperature, time, amount, tolerance limit, etc.